Hydrophobicity and Lipophilicity: LogP Advantage Over Symmetric Dichloro Analog
The compound's higher lipophilicity, quantified by its computed LogP (XLogP3-AA) of 3.4 [1], distinguishes it from the symmetric analog 1,4-bis(chloromethyl)benzene (XLogP3-AA ~2.7) [2]. This difference of approximately 0.7 LogP units translates to a roughly five-fold increase in partition coefficient, indicating significantly greater partitioning into organic phases or biological membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.4 (XLogP3-AA) |
| Comparator Or Baseline | 1,4-Bis(chloromethyl)benzene (CAS 623-25-6): ~2.7 (XLogP3-AA) |
| Quantified Difference | +0.7 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For applications in medicinal chemistry (e.g., designing CXCR4 antagonists) or phase-transfer catalysis, this property directly affects bioavailability, membrane permeability, and extraction efficiency, making 7398-44-9 the more appropriate building block for hydrophobic target molecules.
- [1] PubChem. (2025). 1-(Chloromethyl)-4-(dichloromethyl)benzene (Compound Summary). CID 81883. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/81883 View Source
- [2] PubChem. (2025). 1,4-Bis(chloromethyl)benzene (Compound Summary). CID 12171. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/alpha_alpha_-Dichloro-p-xylene View Source
